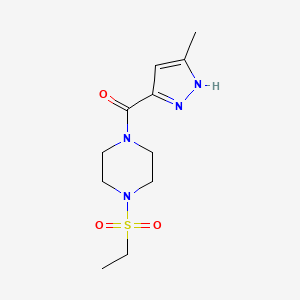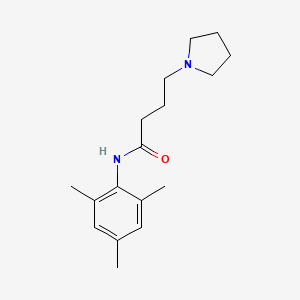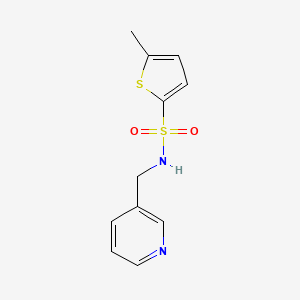
(4-ethylsulfonylpiperazin-1-yl)-(5-methyl-1H-pyrazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-ethylsulfonylpiperazin-1-yl)-(5-methyl-1H-pyrazol-3-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EPMP and has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
作用機序
The mechanism of action of EPMP involves the inhibition of the protein kinase B (AKT) signaling pathway. This pathway plays a crucial role in cell survival, proliferation, and apoptosis. EPMP has been shown to inhibit the activation of AKT, leading to the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
EPMP has been shown to exhibit potent antitumor activity in various cancer cell lines. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. EPMP has been studied for its potential as a cancer therapy due to its ability to selectively target cancer cells while sparing normal cells.
実験室実験の利点と制限
EPMP has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be obtained in high purity and yield. EPMP has been extensively studied for its potential as a cancer therapy and has shown promising results in preclinical studies. However, there are some limitations to the use of EPMP in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its mode of action. Additionally, the toxicity and pharmacokinetics of EPMP need to be further studied to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the study of EPMP. One potential direction is the development of EPMP as a cancer therapy. EPMP has shown promising results in preclinical studies and has the potential to be developed as a new class of cancer drugs. Another potential direction is the study of EPMP as a tool for studying the AKT signaling pathway. EPMP can be used to elucidate the role of AKT in various biological processes and diseases. Additionally, the development of new synthesis methods for EPMP can lead to the production of more potent and selective analogs of EPMP.
合成法
The synthesis method of EPMP involves the reaction between 4-ethylsulfonylpiperazine and 5-methyl-3-pyrazolone in the presence of a base catalyst. The reaction results in the formation of EPMP, which is a white crystalline solid. This synthesis method has been optimized to yield high purity and high yield of EPMP.
科学的研究の応用
EPMP has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, EPMP has been explored for its potential as a drug candidate for the treatment of various diseases. EPMP has been shown to exhibit potent antitumor activity and has been studied for its potential as a cancer therapy.
特性
IUPAC Name |
(4-ethylsulfonylpiperazin-1-yl)-(5-methyl-1H-pyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-3-19(17,18)15-6-4-14(5-7-15)11(16)10-8-9(2)12-13-10/h8H,3-7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSQNFSQGOAALE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)C2=NNC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B7478795.png)
![3-[(4-Phenylpiperazin-1-yl)carbonyl]-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B7478802.png)

![2-[(4-Pyrimidin-2-ylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7478817.png)


![N-[2-(5-chloro-2-morpholin-4-ylanilino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7478823.png)

![3-[[2-(2,3-Dihydroindol-1-yl)acetyl]amino]-4-hydroxybenzoic acid](/img/structure/B7478838.png)




![4-[Bis(2-methylpropyl)amino]butanoic acid](/img/structure/B7478881.png)